ZINC000028464438

Epigenetics HDAC11 Enzymatic Assay

ZINC000028464438 is a highly selective HDAC11 inhibitor, achieving an IC50 of 3.5 µM without meaningful inhibition of HDAC1/6/8 at 10 µM. Its ortho-methoxy benzohydroxamic acid scaffold and well-characterized binding pose provide a robust foundation for SAR studies and clean phenotypic readouts in immune cell and neuronal assays. Order this research-use-only compound to ensure reproducible, isoform-specific results.

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
Cat. No. B12377089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC000028464438
Molecular FormulaC21H19N3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=N2)COC3=CC=CC=C3)C(=O)NO
InChIInChI=1S/C21H19N3O5/c1-28-19-11-10-14(12-17(19)20(25)24-27)23-21(26)18-9-5-6-15(22-18)13-29-16-7-3-2-4-8-16/h2-12,27H,13H2,1H3,(H,23,26)(H,24,25)
InChIKeyPDVUDIVBEVJJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC000028464438: A Selective HDAC11 Inhibitor with Distinct Ortho‑Substituted Benzohydroxamic Acid Pharmacophore


ZINC000028464438 (CAS 866123-66-2; molecular formula C21H19N3O5) is a synthetic small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole class IV zinc‑dependent HDAC [1]. The compound was identified through a structure‑based virtual screening campaign using an optimized AlphaFold HDAC11 model and validated in vitro with an IC50 of 3.5 µM against HDAC11 [2]. Structurally, it features an ortho‑methoxy substitution on the benzohydroxamic acid core and a phenoxymethyl‑linked pyridine‑2‑carboxamide capping group—a motif that computational and SAR studies indicate is critical for HDAC11 selectivity [3].

ZINC000028464438: Why Standard Pan‑HDAC or Non‑Selective Inhibitors Are Inadequate


HDAC11 differs substantially from class I, II, and other zinc‑dependent HDAC isoforms in its catalytic domain sequence and active‑site architecture [1]. Pan‑HDAC inhibitors (e.g., vorinostat, panobinostat) or class I‑selective agents (e.g., domatinostat) elicit broad epigenetic effects that confound target‑deconvolution studies and introduce off‑target toxicities in cell‑based and in vivo models [2]. ZINC000028464438 was designed to exploit the unique structural features of HDAC11, achieving selective inhibition at 10 µM without meaningful activity against HDAC1, HDAC6, or HDAC8 [3]. Substituting a generic pan‑HDAC inhibitor therefore compromises isoform‑specific readouts and introduces confounding variables that undermine the reproducibility of HDAC11‑centric investigations.

ZINC000028464438 Quantitative Differentiation: Head‑to‑Head Performance Against Key HDAC11 Inhibitors and Selectivity Profile


HDAC11 Enzymatic Potency: ZINC000028464438 vs. Benchmark Selective Inhibitors

ZINC000028464438 exhibits an IC50 of 3.5 µM against recombinant HDAC11 in an in vitro enzymatic assay [1]. This potency places it in the low‑micromolar range, between the highly potent FT895 (IC50 = 3 nM) and the weakly active MIR002 (IC50 = 6.09 µM), while being distinct from the sub‑micromolar SIS17 (IC50 = 0.85 µM) and PB94 (IC50 = 108 nM) [2] [3] [4] [5]. For investigators requiring a tool compound that balances reasonable potency with robust selectivity, ZINC000028464438 offers an intermediate activity profile that may be advantageous when ultra‑potent inhibition is not required or when off‑target effects at higher concentrations must be avoided.

Epigenetics HDAC11 Enzymatic Assay

Isoform Selectivity: ZINC000028464438 Discriminates HDAC11 from Class I and II HDACs

In the original characterization study, ZINC000028464438 was tested against a panel of HDAC isoforms (HDAC1, HDAC6, HDAC8) and exhibited no significant inhibition at 10 µM, indicating a high degree of selectivity for HDAC11 [1]. By contrast, many in‑class HDAC inhibitors such as FT895, while potent (IC50 = 3 nM), demonstrate >1000‑fold selectivity across 10 HDAC isoforms but require extensive profiling to establish their off‑target margins [2]. PB94 exhibits >40‑fold selectivity [3]. The distinct selectivity window of ZINC000028464438—undetectable activity against HDAC1, HDAC6, and HDAC8 at 10 µM—provides a clear experimental boundary for attributing biological effects specifically to HDAC11 inhibition.

Epigenetics Selectivity HDAC Isoforms

Structural Basis for HDAC11 Selectivity: Ortho‑Methoxy Benzohydroxamic Acid Motif

ZINC000028464438 incorporates an ortho‑methoxy group on the benzohydroxamic acid core and an amide linker in the meta‑position—a structural signature that MM‑GBSA calculations and molecular dynamics (MD) simulations confirm is critical for HDAC11 selectivity [1]. MD simulations (500 ns) revealed that the phenoxymethyl capping group undergoes conformational shifts but maintains key zinc‑chelation and hydrogen‑bond interactions within the HDAC11 binding pocket [2]. SAR studies on PB94 independently validate that ortho‑substituted benzohydroxamic acids confer HDAC11 selectivity, reinforcing that ZINC000028464438’s scaffold is mechanistically aligned with optimized inhibitors [3]. In contrast, FT895 uses a different capping group and linker, while SIS17 is a non‑hydroxamate inhibitor, and MIR002 is a dual POLA1/HDAC11 inhibitor lacking this ortho‑substitution pattern [4] [5].

Medicinal Chemistry Structure‑Activity Relationship HDAC11 Inhibitors

ZINC000028464438 Application Scenarios: Targeted HDAC11 Studies Requiring Defined Potency and Selectivity


Mechanistic Epigenetics: Dissecting HDAC11‑Specific Functions Without Pan‑HDAC Confounds

Investigators studying the role of HDAC11 in neuroimmune regulation or cancer epigenetics require a tool that inhibits HDAC11 without perturbing class I/II HDACs. ZINC000028464438’s undetectable activity against HDAC1, HDAC6, and HDAC8 at 10 µM [1] enables clean phenotypic readouts. Use in cell‑based assays (e.g., immune cell activation, neuronal cultures) at 1–10 µM will specifically interrogate HDAC11‑mediated acetylation changes, avoiding the pleiotropic effects of pan‑HDAC inhibitors.

Chemical Probe Development: Benchmarking Novel HDAC11 Inhibitors

The ortho‑methoxy benzohydroxamic acid scaffold of ZINC000028464438 is a validated starting point for SAR campaigns [1]. Researchers synthesizing new HDAC11‑selective analogs can use ZINC000028464438 as a reference standard to compare potency (IC50 3.5 µM) and selectivity in enzymatic and cellular assays. Its well‑characterized binding pose (validated by 500 ns MD simulations) provides a computational template for structure‑based optimization [2].

In Vitro Pharmacology: Dose‑Response Studies Requiring an Intermediate‑Potency Control

In assays where ultra‑potent inhibitors like FT895 (IC50 = 3 nM) may saturate target engagement even at low concentrations, ZINC000028464438 offers a more tractable potency window (3.5 µM) [1]. This allows investigators to generate full dose‑response curves within physiologically relevant concentration ranges, facilitating the calculation of accurate EC50 values and reducing the risk of non‑specific toxicity often observed with high‑concentration pan‑HDAC inhibitor treatments.

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